4-[4-(hydroxymethyl)pyridin-2-yl]phenol
Description
4-[4-(Hydroxymethyl)pyridin-2-yl]phenol is a bifunctional aromatic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 4-position and a phenol moiety at the para-position of the benzene ring. This structure combines the hydrogen-bonding capability of the phenol group with the electron-deficient nature of the pyridine ring, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[4-(hydroxymethyl)pyridin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-5-6-13-12(7-9)10-1-3-11(15)4-2-10/h1-7,14-15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPGPUFKHVFXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride/Lithium Chloride Reduction
A Chinese patent (CN103408486A) details the reduction of 4-pyridinecarboxylate esters to 4-pyridinemethanol using NaBH₄/LiCl in tetrahydrofuran (THF):
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Reaction conditions :
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Molar ratio: NaBH₄ : LiCl : ester = 1–5 : 1–4 : 1
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Temperature: Reflux (≈66°C)
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Time: 6–8 hours
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Workup :
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Acid quenching (30% HCl at -5–5°C)
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THF extraction, Na₂SO₄ drying
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Reduced pressure solvent removal
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Yield : 70–85% (light yellow crystals, m.p. 55–57°C). This method could be adapted by substituting the ester precursor with a pyridine-phenol coupled intermediate.
Coupling Strategies for Aromatic Systems
Ullmann-Type Coupling
The crystal structure study of a related pyridine-phenol derivative employed copper-catalyzed coupling:
| Parameter | Value |
|---|---|
| Catalyst | Cu powder (0.1 mmol) |
| Base | Cs₂CO₃ (2.5 mmol) |
| Solvent | DMF |
| Temperature | 110°C (N₂ atmosphere) |
| Reaction Time | 6 hours |
Applying these conditions to 4-bromophenol and 2-(4-hydroxymethyl)pyridine boronic acid could yield the target compound. Expected challenges include managing the polarity mismatch between coupling partners.
Multi-Component Reaction (MCR) Approaches
The Groebke-Blackburn-Bienaymé reaction, used in PMC studies to assemble imidazo[1,2-a]pyridines, offers inspiration:
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Components :
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Amidines (e.g., 2-aminopyridine)
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Aldehydes (e.g., 4-hydroxybenzaldehyde)
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Isonitriles (e.g., 4-hydroxymethylpyridyl isocyanide)
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Conditions :
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HCl catalyst in dioxane
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Microwave irradiation (400W, 110°C, 10 min)
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While this exact system hasn’t produced the target compound, modifying aldehyde and isonitrile components could yield the desired structure.
Protective Group Strategies
Phenol Protection
PMC experiments used benzyl ethers to protect phenolic -OH during pyridoxal derivatization:
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Protection :
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BnBr, K₂CO₃, DMF, 50°C
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Deprotection :
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H₂/Pd-C, ethanol, rt
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Applying this to 4-hydroxybenzyl alcohol derivatives would allow sequential functionalization of the pyridine ring.
Hydroxymethyl Stability
The NaBH₄/LiCl system in THF effectively reduces esters to alcohols without over-reduction, making it suitable for introducing -CH₂OH post-coupling.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-[4-(hydroxymethyl)pyridin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-[4-(carboxymethyl)pyridin-2-yl]phenol, while reduction could produce 4-[4-(hydroxymethyl)pyridin-2-yl]phenol derivatives .
Scientific Research Applications
4-[4-(hydroxymethyl)pyridin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical ingredient, particularly in cancer treatment due to its antiproliferative properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism by which 4-[4-(hydroxymethyl)pyridin-2-yl]phenol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals. In cancer research, it is believed to interfere with cellular proliferation pathways, potentially inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 4-[4-(hydroxymethyl)pyridin-2-yl]phenol, differing in substituents, linker groups, or ring systems:
Key Observations :
- Linker Groups: Compounds with vinyl () or imine () linkers exhibit distinct conjugation patterns, affecting UV absorbance and reactivity. The direct pyridinyl-phenol bond in the target compound may favor π-π stacking interactions in supramolecular assemblies .
Physicochemical Properties
- Melting Points: Pyridine-phenol hybrids (e.g., derivatives) show higher melting points (268–287°C) due to strong intermolecular hydrogen bonding and aromatic stacking, suggesting the target compound may similarly exhibit a high melting point .
- Spectroscopic Signatures: The phenol -OH proton in 4-(2-pyridin-4-yl-vinyl)-phenol resonates at δ 9.77 ppm (DMSO-d6), while pyridine protons in compounds appear at δ 6.80–8.50 ppm. The target compound’s hydroxymethyl group (-CH2OH) would likely show signals near δ 4.50–5.00 ppm .
Computational Insights
- Density-Functional Theory (DFT): Studies on pyridine-phenol systems (e.g., ) suggest that exact exchange terms in DFT calculations improve accuracy for predicting thermochemical properties, which could guide computational modeling of the target compound’s reactivity .
Q & A
Q. What are the optimal synthetic routes for 4-[4-(hydroxymethyl)pyridin-2-yl]phenol?
The synthesis typically involves coupling pyridine derivatives with phenolic precursors. For example, hydroxymethyl-substituted pyridines can react with halogenated phenols under Suzuki-Miyaura cross-coupling conditions. Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like DMF or acetonitrile.
- Purification via recrystallization or column chromatography to isolate the product .
- Monitoring reaction progress with TLC and structural confirmation via -NMR and IR spectroscopy .
Q. Which spectroscopic techniques are critical for confirming the structure of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol?
- -NMR : Identifies aromatic protons (δ 6.8–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm).
- IR Spectroscopy : Detects O–H stretches (~3200 cm) and C–N/C–O vibrations (~1600 cm).
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] peak at m/z 218.1) .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and packing interactions. Key steps:
- Crystal growth via slow evaporation in solvents like ethyl acetate.
- Data collection using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement with SHELXL software to achieve low R-factors (e.g., R = 0.035) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol?
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps and charge distribution.
- Compare computed thermochemical data (e.g., atomization energies) with experimental values to validate accuracy .
- Address discrepancies by incorporating exact-exchange terms to improve agreement (average deviation <3 kcal/mol) .
Q. What strategies address contradictions between experimental and computational thermochemical data for this compound?
- Cross-check DFT results with higher-level methods like CCSD(T) for critical parameters.
- Adjust exchange-correlation functionals (e.g., include exact-exchange contributions) to reduce systematic errors in bond dissociation energies .
Q. What role do hydrogen bonding and π-π interactions play in the crystal packing of this compound?
- SC-XRD data show O–H···O hydrogen bonds (2.6–2.8 Å) connecting phenolic and hydroxymethyl groups into a 2D network.
- π-π stacking between pyridine and phenol rings (centroid distance ~3.5 Å) stabilizes the lattice .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) on the pyridine or phenol rings.
- Evaluate biological activity (e.g., antimicrobial assays) and correlate with electronic descriptors (Hammett σ values) .
- Use QSAR models to predict activity trends based on steric/electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
